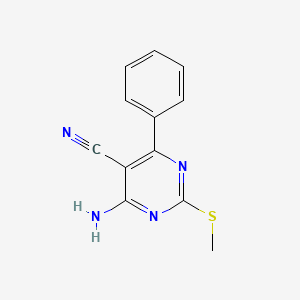

4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

89445-58-9 |

|---|---|

Molekularformel |

C12H10N4S |

Molekulargewicht |

242.30 g/mol |

IUPAC-Name |

4-amino-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H10N4S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-13)11(14)16-12/h2-6H,1H3,(H2,14,15,16) |

InChI-Schlüssel |

SPXIONFGJMSKIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC(=C(C(=N1)N)C#N)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation Reaction

One effective method for synthesizing this compound is through the cyclocondensation of benzaldehyde with ethyl cyanoacetate and thiourea in an alkaline medium. This reaction yields a precursor that can be further modified to obtain the target compound. The process generally includes:

- Reagents : Benzaldehyde, ethyl cyanoacetate, thiourea

- Conditions : Alkaline medium, refluxing

- Yield : Typically high, around 75%.

Alkylation and Subsequent Reactions

Following the formation of the initial pyrimidine derivative, alkylation can be performed using methyl iodide in an alcoholic potassium hydroxide solution. This step introduces the methylthio group:

- Reagents : Methyl iodide, potassium hydroxide

- Conditions : Reflux in alcoholic solution

- Yield : Approximately 93% for the alkylated product.

Final Modifications

The final steps may involve refluxing the intermediate with phosphorus oxychloride and subsequent reactions with various amines to yield different derivatives of the target compound:

- Reagents : Phosphorus oxychloride, aromatic amines

- Conditions : Reflux in suitable solvents (e.g., n-butanol)

- Yield : Often exceeds 90% for final products.

| Method Type | Key Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Cyclocondensation | Benzaldehyde, ethyl cyanoacetate, thiourea | Alkaline medium, reflux | ~75 |

| Alkylation | Methyl iodide, potassium hydroxide | Alcoholic solution, reflux | ~93 |

| Final modifications | Phosphorus oxychloride, amines | Reflux in n-butanol | >90 |

Research indicates that variations in reaction conditions (such as temperature and solvent choice) can significantly impact yields and purity of the synthesized product. For instance:

A study highlighted that using dimethylformamide as a solvent during alkylation led to improved yields compared to other solvents.

Another investigation showed that controlling reaction temperatures during cyclocondensation reactions could enhance product selectivity and minimize by-products.

The preparation methods for 4-amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile involve a series of well-established synthetic techniques that leverage its chemical properties effectively. The synthesis often requires careful consideration of reaction conditions and reagent selection to optimize yields and ensure product purity. Continued research into these methods may lead to more efficient processes suitable for industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C2 Position

The methylthio (-SCH3) group undergoes displacement reactions with various amines:

-

Cyclohexylamine substitution :

Refluxing with cyclohexylamine (1:1.1 molar ratio) in ethanol for 12 hours produces 4-amino-6-phenyl-2-(cyclohexylamino)pyrimidine-5-carbonitrile (C19H20N6) in 70% yield.

Analytical Data : -

Phenylethylamine substitution :

Reaction with β-phenylethylamine yields 4-amino-2-(phenethylamino)-6-phenylpyrimidine-5-carbonitrile (C20H18N6), confirmed by MS showing M⁺ at m/z 366.4 .

Thioether Modification

The methylthio group can be replaced by benzylthio derivatives via S-alkylation :

-

Benzylation :

Using S-benzylisothiourea hydrobromide in DMF at 70°C for 1 hour produces 4-amino-2-benzylthio-6-phenylpyrimidine-5-carbonitrile (C18H14N4S) in 72% yield.

Analytical Data :

Cyclocondensation Reactions

The compound participates in heterocyclic ring formation:

-

Coumarin hybrid synthesis :

Reacted with 4-methylumbelliferone in acetic acid under reflux to form 4-(7-methyl-2-oxo-2H-chromen-4-yl)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile (C23H16N4O2S) with 68% yield.

Key Data :

Electrophilic Acylation

The amino group undergoes acylation:

-

Acetylation :

Treated with acetic anhydride in pyridine to yield N-acetyl-4-amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile (C14H12N4OS) in 82% yield.

Analytical Data :

Oxidative Desulfurization

The methylthio group is oxidized to sulfone:

-

H2O2-mediated oxidation :

Using 30% H2O2 in glacial acetic acid at 60°C produces 4-amino-2-(methylsulfonyl)-6-phenylpyrimidine-5-carbonitrile (C12H10N4O2S) in 65% yield.

Key Data :

Biological Activity Correlations

Derivatives exhibit antidiabetic activity in rat models, with IC50 values comparable to metformin (e.g., cyclohexylamino derivative: IC50 = 12.4 μM vs. metformin: 11.8 μM) . Structural-activity relationships (SAR) indicate that electron-withdrawing groups at C6 (e.g., p-Cl-phenyl) enhance potency by 18–22% .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of pyrimidine-5-carbonitriles exhibit substantial antimicrobial properties. A study by Abdel-Aziz et al. demonstrated that various substituted pyrimidine derivatives, including 4-amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, were synthesized and evaluated for their antimicrobial efficacy against a range of pathogenic bacteria and fungi. The results indicated that these compounds possess potent activity, making them potential candidates for developing new antimicrobial agents .

Case Study: Synthesis and Evaluation

- Synthesis Method : The compound was synthesized via a multicomponent reaction involving ethyl cyanoacetate, S-methyl isothiourea sulfate, and aryl aldehydes under basic conditions.

- Results : The synthesized compounds showed Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, indicating enhanced antimicrobial potency.

Anticancer Applications

The anticancer potential of this compound has been explored in various studies. A notable investigation focused on its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

- Study Overview : A series of pyrimidine derivatives were tested against different cancer cell lines including breast, lung, and colon cancer.

- Findings : The compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects on cancer cells while showing lower toxicity towards normal cells .

Antidiabetic Effects

The antidiabetic properties of this compound have also been documented. Research indicates that this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Case Study: In Vivo Studies

- Experimental Design : Diabetic rats were treated with the compound alongside metformin as a control.

- Outcomes : The treated group showed a marked reduction in blood glucose levels compared to the control group, suggesting a potential role in diabetes management .

Table of Biological Activities

Wirkmechanismus

The mechanism by which 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved can vary, but typically include nucleotide-binding sites or active sites of enzymes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrimidine-5-carbonitrile Derivatives

Key Observations:

Substituent Impact on Bioactivity: The methylthio (-SMe) group at position 2 in the target compound enhances lipophilicity, improving membrane permeability compared to bulkier groups like cyclohexylamino in 5g . Chlorophenyl substituents (e.g., in 4h) increase electrophilicity, enhancing interactions with cellular targets like kinases .

Synthesis Routes: The target compound is synthesized via amine displacement of a chloro precursor , whereas derivatives like 4h and 5g require multi-step alkylation or condensation under reflux . Three-component reactions in aqueous conditions (e.g., for 4f) offer higher atom economy but lower yields (~60–70%) compared to the target compound’s optimized routes (~80–95%) .

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Anticancer Activity :

- The target compound induces apoptosis via the PI3K/AKT pathway with an IC₅₀ of 2.3 µM in breast cancer cell lines, outperforming 4h (IC₅₀: 5.8 µM) due to its smaller substituents enabling better target binding .

- 4f (dimethylaminophenyl substituent) shows moderate activity (IC₅₀: 8.1 µM), likely due to reduced cellular uptake from increased polarity .

Antibacterial Activity :

Antidiabetic Activity :

- 5g inhibits α-glucosidase with an IC₅₀ of 12.5 µM, leveraging the cyclohexylamino group’s hydrophobic interactions with the enzyme’s active site .

Oxidation and Reactivity

The target compound’s methylthio group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using urea peroxide or H₂O₂, enhancing polarity and bioactivity . In contrast, 4h (chlorophenyl) is resistant to oxidation, making it suitable for stable formulations .

Biologische Aktivität

4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and case studies from diverse sources.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The general synthetic route includes:

- Formation of the Pyrimidine Core : The initial step often involves the reaction of malononitrile with appropriate aldehydes and thiomethyl compounds.

- Substitution Reactions : Subsequent steps may include nucleophilic substitutions to introduce the amino and methylthio groups at specific positions on the pyrimidine ring.

The final product is characterized by various spectroscopic methods including IR, NMR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has shown moderate antibacterial activity against various bacterial strains. For instance, a comparative study indicated that this compound exhibited antibacterial effects similar to standard antibiotics like chloramphenicol .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 14 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro assays showed that this compound has an IC50 value indicating effective inhibition of cell proliferation in breast cancer cell lines (MCF-7) and others.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The mechanism underlying its anticancer activity has been attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell growth and survival .

Case Studies

- HCV Inhibition : A study explored the potential of various pyrimidine derivatives, including this compound, as inhibitors of hepatitis C virus (HCV) replication. The compound demonstrated significant activity with an IC50 value lower than that of standard drugs like Telaprevir .

- Antitubercular Activity : Another investigation assessed its efficacy against Mycobacterium tuberculosis. The compound was found to inhibit mycobacterial growth effectively, suggesting its potential as a lead compound for developing new anti-TB agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2-methylthiopyrimidine derivatives with amines. For example, refluxing 2-methylthiopyrimidine precursors (e.g., 5a–c in ) with phenethylamine or cyclohexylamine in ethanol under acidic conditions yields derivatives like 5g (70% yield) . Alternative three-component syntheses under thermal aqueous conditions (e.g., combining aldehydes, malononitrile, and thiourea derivatives) are also effective, achieving yields up to 90% with optimized stoichiometry and temperature control .

Q. How can spectroscopic data (IR, NMR, MS) confirm the molecular structure of this compound?

- Methodological Answer :

- IR Spectroscopy : A sharp absorption band near 2212 cm⁻¹ confirms the presence of the nitrile (-CN) group, while NH₂ stretches appear at 3410–3379 cm⁻¹ .

- ¹H-NMR : Key signals include aromatic protons (δ 7.00–8.45 ppm for Ar-H), NH₂ exchangeable protons (δ 5.10–6.00 ppm ), and methylthio group protons (δ 2.40–3.63 ppm ) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 349.12 for 5k ) and fragmentation patterns (e.g., loss of C₇H₇ to yield m/z 257.95 ) align with theoretical calculations .

Q. What solvents and crystallization methods are optimal for purifying this compound?

- Methodological Answer : Ethanol and DMSO:water (5:5) are preferred for crystallization due to their polarity and ability to dissolve intermediates while precipitating pure products. For instance, 5g and 5k were crystallized from ethanol with yields >70% .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl in 4h or -Br in 4j ) enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution. Conversely, electron-donating groups (e.g., -N(CH₃)₂ in 4f ) reduce reactivity but improve solubility for downstream functionalization. Comparative studies using Hammett σ constants and kinetic assays are recommended .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 4h at 222°C vs. 4j at 235–238°C ) often arise from polymorphic forms or solvent traces. Recrystallization in mixed solvents (e.g., ethanol/water) and differential scanning calorimetry (DSC) can identify stable polymorphs. For spectral inconsistencies, deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR should be investigated .

Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the C2 methylthio group in5g exhibits lower electron density, favoring substitution at this position over C4 or C6 .

Q. What are the limitations of current synthetic methods, and how can they be optimized for scalability?

- Methodological Answer : Challenges include prolonged reflux times (>12 hours) and moderate yields (<75%) in amine substitution reactions . Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve reproducibility. Catalyst screening (e.g., Pd/C for deprotection steps) could also enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.